molecular formula C14H20ClN B5858666 1-(4-chlorobenzyl)azocane

1-(4-chlorobenzyl)azocane

Cat. No.: B5858666
M. Wt: 237.77 g/mol
InChI Key: JLBYTIIALXZRKA-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)azocane (C₁₄H₂₀ClN) is an organic compound featuring an eight-membered azocane ring (a saturated heterocycle with one nitrogen atom) substituted with a 4-chlorobenzyl group. Its molecular weight is 237.771 g/mol, with a monoisotopic mass of 237.128427 . The compound is structurally characterized by the chlorinated benzyl moiety attached to the azocane nitrogen, which influences its electronic and steric properties.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]azocane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN/c15-14-8-6-13(7-9-14)12-16-10-4-2-1-3-5-11-16/h6-9H,1-5,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBYTIIALXZRKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CCC1)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorobenzyl)azocane typically involves the reaction of 4-chlorobenzyl chloride with azocane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common bases used in this reaction include sodium hydroxide or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of 1-(4-chlorobenzyl)azocane may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorobenzyl)azocane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction reactions produce corresponding oxides and amines .

Scientific Research Applications

1-(4-Chlorobenzyl)azocane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)azocane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Compound Core Structure Substituent/Functional Group Molecular Weight (g/mol) Notable Properties
1-(4-Chlorobenzyl)azocane Azocane (8-membered ring) 4-Chlorobenzyl 237.771 Potential CNS modulation (inferred)
4-Chlorobenzyl chloride (4-CBC) Benzyl chloride Chloride (-Cl) 161.03 Genotoxic precursor
Sulconazole Imidazole 4-Chlorobenzylthio (-S-link) 378.74 Antifungal (thioether linkage)
6b (Antitumor derivative) Pyrazole-imidazole 4-Chlorobenzyl bromide ~500 (estimated) Radio-sensitizing, antitumor
1-(4-Chlorobenzyl)-2-(pyridin-2-yl)benzimidazole Benzimidazole 4-Chlorobenzyl, pyridine ~350 (estimated) Fluorescence, thermal stability

Key Observations:

  • Azocane vs. Smaller Heterocycles : The azocane ring provides a larger, more flexible scaffold compared to six-membered rings (e.g., piperazine in 4-NPP) or fused systems (e.g., benzimidazole in ). This flexibility may influence receptor binding kinetics .
  • Substituent Effects : The 4-chlorobenzyl group enhances lipophilicity and electron-withdrawing properties, which are critical in drug-receptor interactions. For example, in sulconazole, replacing an oxygen atom with a sulfur atom (thioether) improves antifungal activity .
  • Synthetic Utility : 4-Chlorobenzyl halides (e.g., 4-CBC, 4-chlorobenzyl bromide) are common precursors. Their reactivity in nucleophilic substitution reactions enables the synthesis of diverse pharmacophores, including azocane derivatives .

Key Findings:

  • Antitumor Potential: Compound 6b, synthesized using 4-chlorobenzyl bromide, demonstrates potent radio-sensitizing effects in breast cancer models, highlighting the therapeutic relevance of the 4-chlorobenzyl motif .
  • CNS Effects : Azocane derivatives with flexible nitrogen-containing rings (e.g., 1-(2-methylbenzyl)azocane in ) are explored for CNS activity, though 1-(4-chlorobenzyl)azocane itself lacks direct behavioral data .
  • Anti-inflammatory and Opioid Activities : Benzimidazole derivatives with 4-chlorobenzyl groups exhibit dual anti-inflammatory and opioid receptor binding, suggesting that azocane analogs could be optimized for similar polypharmacology .

Spectroscopic and Physicochemical Comparisons

Table 3: Spectroscopic Data for Selected Compounds

Compound ¹H NMR Shifts (δ, ppm) IR Features (cm⁻¹) Reference
1-(4-Chlorobenzyl)azocane Not reported Not available
1-(4-Chlorobenzyl)-4-(p-tolyl)-1H-1,2,3-triazole 7.2–7.4 (aromatic), 4.8 (CH₂) 3100 (C-H aromatic), 1600 (C=N)
1-(2-Methylbenzyl)azocane 2.3 (CH₃), 3.6 (N-CH₂) 2850–2950 (C-H aliphatic)

Insights:

  • The 4-chlorobenzyl group typically results in aromatic proton signals near δ 7.2–7.4 ppm, as seen in triazole derivatives .
  • Azocane derivatives exhibit aliphatic proton signals (e.g., N-CH₂ at δ 3.6 ppm), distinct from benzimidazole or pyrazole analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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